molecular formula C14H10F5NS B1456780 2-Phenyl-6-pentafluorosulfanyl-1H-indole CAS No. 1394319-36-8

2-Phenyl-6-pentafluorosulfanyl-1H-indole

Cat. No.: B1456780
CAS No.: 1394319-36-8
M. Wt: 319.29 g/mol
InChI Key: CAKSUYJFEZCRKY-UHFFFAOYSA-N
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Description

2-Phenyl-6-pentafluorosulfanyl-1H-indole is a useful research compound. Its molecular formula is C14H10F5NS and its molecular weight is 319.29 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

2-Phenyl-6-pentafluorosulfanyl-1H-indole is a novel compound that has garnered attention due to its unique structural features and potential biological activities. The indole framework, combined with the highly electronegative pentafluorosulfanyl (SF5) group, suggests that this compound may exhibit significant interactions with biological targets, making it a candidate for various pharmaceutical applications.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Indole Core : A bicyclic structure consisting of a benzene ring fused to a pyrrole ring.
  • Pentafluorosulfanyl Group : A highly electronegative substituent that enhances the compound's stability and lipophilicity.

This combination results in a compound with potentially enhanced metabolic stability and unique electronic properties compared to other indole derivatives.

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized that:

  • Target Interaction : Indole derivatives typically bind to multiple receptors with high affinity, influencing various cellular processes.
  • Biochemical Pathways : They can modulate pathways involved in cell proliferation, apoptosis, and immune responses.

Structure-Activity Relationship (SAR)

Research on related compounds indicates that modifications to the indole structure can significantly affect biological activity. For instance, changing substituents on the phenyl or indole rings can lead to variations in potency against specific targets such as ATPases or cancer cells .

Comparative Analysis Table

CompoundBiological ActivityMechanism
2-PhenylindoleModerate anticancer activityInhibits p97 ATPase
6-(Pentafluorosulfanyl)-1H-indolePotentially enhanced stability and lipophilicityInteracts with multiple receptors
AminaftoneDownregulates endothelin-1 productionInterferes with transcription of pre-pro-endothelin-1 gene

Case Studies

  • Inhibition of p97 ATPase : A study optimized phenyl indole inhibitors targeting p97 ATPase, demonstrating that structural modifications could lead to significant increases in inhibitory potency. This highlights the importance of SAR in developing effective indole-based therapeutics .
  • Anticancer Activity : Indole derivatives have been extensively studied for their anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting growth in various cancer cell lines, including renal and prostate cancers.

Properties

IUPAC Name

pentafluoro-(2-phenyl-1H-indol-6-yl)-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F5NS/c15-21(16,17,18,19)12-7-6-11-8-13(20-14(11)9-12)10-4-2-1-3-5-10/h1-9,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKSUYJFEZCRKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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